molecular formula C6H11Br B057212 Bromocyclohexane-d11 CAS No. 35558-49-7

Bromocyclohexane-d11

Cat. No. B057212
CAS RN: 35558-49-7
M. Wt: 174.12 g/mol
InChI Key: AQNQQHJNRPDOQV-KAFHOZLVSA-N
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Description

Bromocyclohexane-d11 is a compound synthesized from cyclohexanol and potassium bromide in the presence of concentrated sulfuric acid in water. The synthesis process has been optimized to achieve a high yield of up to 93% under specific conditions, indicating the efficiency of this method for producing Bromocyclohexane-d11. This compound serves as a versatile building block for further chemical synthesis, owing to its unique structure and properties derived from the bromo substituent and deuterium atoms (Heng, 2008).

Synthesis Analysis

The synthesis of Bromocyclohexane involves the reaction of potassium bromide and cyclohexanol in the presence of concentrated sulfuric acid, leading to high yields under optimized conditions. This method showcases the effective production of Bromocyclohexane, highlighting its significance in chemical synthesis (Heng, 2008).

Molecular Structure Analysis

The molecular structure and conformation of Bromocyclohexane-d11 and related compounds have been extensively studied. Investigations into the molecular structure of 1-bromo-1-silacyclohexane, for example, reveal the existence of conformers in the gas phase, which are indicative of the flexibility and dynamic nature of Bromocyclohexane-d11's structure. These studies provide insight into the electronic and steric effects influencing the stability of such molecules (Belyakov et al., 2012).

Chemical Reactions and Properties

Bromocyclohexane-d11 is involved in a range of chemical reactions, serving as a precursor for the synthesis of various organic compounds. The bromination of cyclohexenes, for instance, demonstrates the reactivity of Bromocyclohexane-d11 in forming complex molecular structures through halogenation processes. These reactions not only illustrate the compound's versatility but also its role in facilitating the synthesis of more complex molecules (Han et al., 1999).

Scientific Research Applications

  • Vibrational Spectra and Conformational Analysis : Chun, Ocola, and Laane (2016) studied the infrared and Raman spectra of bromocyclohexane and its isotopomers, including cyclohexane-d11, to analyze their vibrational frequencies and conformational forms. This research is essential for understanding the molecular structure and behavior of these compounds (Chun, Ocola, & Laane, 2016).

  • Chemical Exchange Studies : Allerhand, Chen, and Gutowsky (1965) used NMR chemical-exchange effects in their study of chair-chair isomerization of cyclohexane and d11-cyclohexane. This research provides insights into the dynamics of molecular transformations (Allerhand, Chen, & Gutowsky, 1965).

  • Phase Transition Studies : Kobashi and Oguni (1995) measured the heat capacities of chlorocyclohexane-bromocyclohexane solid solutions to study phase transitions. This research is significant in understanding the physical properties of these compounds at different temperatures (Kobashi & Oguni, 1995).

  • Raman Spectroscopy Analysis : Holly, Jalsovszky, and Egyed (1982) conducted studies on the vibrational frequencies of bromocyclohexane using infrared and Raman spectroscopy. Such studies are crucial for characterizing the molecular structure of halocyclohexanes (Holly, Jalsovszky, & Egyed, 1982).

  • Diffusion Behavior Studies : Edwards, Stepto, and Semlyen (1982) investigated the diffusion coefficients of poly(dimethylsiloxanes) in bromocyclohexane. This research contributes to our understanding of molecular interactions in solutions (Edwards, Stepto, & Semlyen, 1982).

  • Dynamic NMR Spectroscopy : Ternieden, Muller, and Müller (1999) used dynamic 2H NMR spectroscopy to study bromocyclohexane in liquid crystalline solution, providing detailed insights into the molecular behavior and conformational dynamics of bromocyclohexane (Ternieden, Muller, & Müller, 1999).

Safety And Hazards

Bromocyclohexane-d11 is classified as a combustible liquid (Hazard statement: H227) . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to avoid breathing mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

Future Directions

Deuterium-labeled compounds like Bromocyclohexane-d11 have gained attention in the field of drug development . They are often used as tracers for quantitation during the drug development process . The potential of these compounds to affect the pharmacokinetic and metabolic profiles of drugs suggests they may have significant roles in future pharmaceutical research .

properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQQHJNRPDOQV-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583825
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromocyclohexane-d11

CAS RN

35558-49-7
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ternieden, D Muller, K Muller - Liquid crystals, 1999 - Taylor & Francis
… The remaining signals due to the deuterons at C-4 (4a, 4e¾ , 4a¾ , 4e) could be derived from the experiments with perdeuteriated bromocyclohexane-d11 , as given in ®gures 2 and 9, …
Number of citations: 5 www.tandfonline.com

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